4-(2-Ethoxyethoxy)benzene-1-thiol
CAS No.: 88318-15-4
Cat. No.: VC19288003
Molecular Formula: C10H14O2S
Molecular Weight: 198.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88318-15-4 |
|---|---|
| Molecular Formula | C10H14O2S |
| Molecular Weight | 198.28 g/mol |
| IUPAC Name | 4-(2-ethoxyethoxy)benzenethiol |
| Standard InChI | InChI=1S/C10H14O2S/c1-2-11-7-8-12-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3 |
| Standard InChI Key | SRRKWUOXHQCTAA-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCOC1=CC=C(C=C1)S |
Introduction
Chemical Structure and Physical Properties
Molecular and Structural Features
The compound’s molecular formula is C₁₀H₁₄O₂S, with a molecular weight of 184.26 g/mol . Its structure includes:
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Benzene ring: Planar and aromatic, enabling π-electron delocalization.
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Thiol group (-SH): Positioned at the para position relative to the ethoxyethoxy group, enhancing nucleophilic reactivity.
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Ethoxyethoxy chain: A triethylene glycol-like substituent (-OCH₂CH₂OCH₂CH₃) that introduces solubility and steric bulk .
Table 1: Key Physical Properties of 4-(2-Ethoxyethoxy)benzene-1-thiol
Note: Physical properties for analogous thiols (e.g., 4-iodobenzene-1-thiol ) suggest moderate solubility in non-polar solvents.
Synthesis Methods
General Synthetic Strategies
The synthesis of 4-(2-Ethoxyethoxy)benzene-1-thiol typically involves:
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Protection of the thiol group to prevent oxidation during synthesis.
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Nucleophilic substitution or electrophilic aromatic substitution to introduce substituents.
Table 2: Reported Synthetic Approaches
Detailed Reaction Pathways
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Protection via Benzothioate Formation:
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Copper-Catalyzed Reduction:
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Etherification and Hydrolysis:
Reactivity and Chemical Behavior
Oxidation Reactions
The thiol group readily oxidizes to form disulfides under mild conditions:
This reaction is critical for crosslinking polymers or forming self-assembled monolayers .
Electrophilic Aromatic Substitution
The ethoxyethoxy group directs incoming electrophiles to the ortho and para positions. For example:
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Nitration: Forms nitro derivatives using HNO₃/H₂SO₄.
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Bromination: Requires Br₂/FeBr₃ for regioselective substitution.
Nucleophilic Reactions
The thiol acts as a nucleophile in:
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Thioester Formation: Reacts with activated esters (e.g., NHS esters) for bioconjugation .
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Michael Addition: Participates in cycloadditions with α,β-unsaturated carbonyl compounds.
Applications and Research Findings
Materials Science
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Polymer Synthesis: The ethoxyethoxy chain enhances solubility in PEG-like polymers, enabling applications in hydrogels or drug delivery systems .
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Self-Assembled Monolayers (SAMs): Thiol groups bind to gold surfaces, forming stable monolayers for biosensors .
Bioconjugation
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Radiolabeling: Fluorinated derivatives (e.g., ¹⁸F-labeled PEG-thiols) are used in positron emission tomography (PET) imaging .
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Peptide Conjugation: Reacts with maleimide-functionalized biomolecules under physiological conditions .
Catalytic and Coordination Chemistry
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